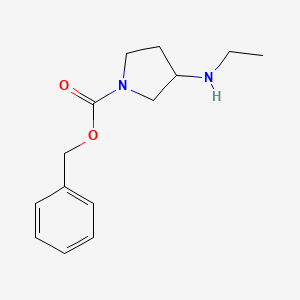

3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester

Description

3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-derived compound featuring a benzyl ester group at the 1-position and an ethylamino substituent at the 3-position of the five-membered ring. The compound has been cataloged in chemical databases (e.g., CymitQuimica, Parchem) as a research chemical, though it is currently listed as discontinued . Its applications are likely exploratory in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor ligands, given the prevalence of pyrrolidine scaffolds in bioactive molecules.

Properties

IUPAC Name |

benzyl 3-(ethylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-15-13-8-9-16(10-13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQAPNMIMNVLJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester typically involves the following steps:

Formation of Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method is the cyclization of 1,4-diaminobutane with an appropriate carbonyl compound under acidic conditions.

Introduction of Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions. For example, the reaction of pyrrolidine with ethylamine in the presence of a suitable base can yield the desired ethylamino derivative.

Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol. This can be achieved using Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert esters to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ethylamino group or the ester functional group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Ethylamine, benzyl alcohol, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Various substituted derivatives

Scientific Research Applications

3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The ethylamino group can form hydrogen bonds with active sites of enzymes or receptors, while the benzyl ester group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Ring

The ethylamino group at the 3-position distinguishes this compound from analogs with alternative substituents. Key examples include:

Key Findings :

- Reactivity: Halogenated analogs (e.g., 3-chloromethyl, 3-bromo) exhibit higher reactivity in substitution reactions compared to the ethylamino derivative, which may favor stable interactions in biological systems .

Ester Group Modifications

The benzyl ester group influences lipophilicity and hydrolytic stability. Comparisons with ethyl ester analogs reveal critical differences:

Key Findings :

- Ring Size : The piperidine analog (6-membered ring) may exhibit reduced ring strain and altered binding kinetics compared to pyrrolidine derivatives .

- Ester Stability : Benzyl esters are more resistant to hydrolysis than ethyl esters under physiological pH conditions, as demonstrated in studies on benzyl ester bond formation (optimal at pH 4) .

pH-Dependent Reactivity

Evidence from glucuronic acid-DHP complex studies highlights the pH sensitivity of benzyl ester bonds. Acidic conditions (pH 4–6) favor ester bond stability, while neutral conditions (pH 7) promote interactions with amino groups . This suggests that 3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester may exhibit preferential stability in acidic environments, whereas analogs with amino substituents (e.g., 3-[(2-Amino-acetyl)-methyl-amino]-) could engage in pH-dependent interactions with proteins or nucleic acids.

Commercial and Research Status

- Discontinuation Note: Both this compound and its piperidine analog (CAS 73664-83-2) are marked as discontinued by suppliers like CymitQuimica and Parchem, limiting current availability .

- Synthetic Accessibility : Halogenated derivatives (e.g., 3-bromo, 3-chloromethyl) remain accessible, offering routes for further functionalization .

Biological Activity

3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester is a chiral compound belonging to the class of pyrrolidine derivatives, notable for its complex structure which includes a pyrrolidine ring, an ethylamino group, and a benzyl ester functional group. This unique configuration positions it as a significant candidate in medicinal chemistry, particularly for its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₂₂N₂O₄

- Molecular Weight : 278.36 g/mol

- Structural Characteristics :

- Pyrrolidine ring contributes to its pharmacological properties.

- Ethylamino group enhances interaction with biological targets.

- Benzyl ester moiety increases lipophilicity and membrane permeability.

1. Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. These compounds can neutralize free radicals, thereby protecting cellular components from oxidative damage. This property is crucial for potential applications in preventing oxidative stress-related diseases.

2. Neuroprotective Effects

Some derivatives of pyrrolidine compounds have been studied for their neuroprotective effects, indicating that this compound may aid in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structural elements of this compound facilitate interactions with neuroreceptors, potentially modulating neuroinflammation and neuronal survival.

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in drug development against various pathogens. The ability to inhibit bacterial growth could be attributed to its structural features that interact with microbial cell membranes.

The mechanism by which this compound exerts its biological effects involves several interactions:

- Binding Affinity : Molecular docking simulations indicate effective binding to various biological targets, including enzymes and receptors.

- Hydrogen Bonding : The ethylamino group can form hydrogen bonds with active sites on enzymes or receptors, enhancing specificity and efficacy.

- Modulation of Enzyme Activity : The compound may modulate the activity of specific enzymes through competitive inhibition or allosteric modulation, depending on the target.

Synthesis and Research Applications

The synthesis of this compound typically involves several key steps:

- Formation of Pyrrolidine Ring : Using cyclic precursors like 1,4-diaminobutane with carbonyl compounds under acidic conditions.

- Introduction of Ethylamino Group : Achieved through nucleophilic substitution reactions.

- Benzyl Ester Formation : This can be accomplished via esterification reactions with benzyl alcohol.

These synthetic routes ensure high yields and purity necessary for subsequent biological testing.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Pyrrolidine-2-one | Contains a ketone functional group | Limited neuroprotective effects |

| Pyrrolidine-2,5-diones | Two ketone groups on the pyrrolidine ring | Moderate antimicrobial activity |

| Prolinol | Hydroxylated derivative of pyrrolidine | Antioxidant but less lipophilic |

| This compound | Ethylamino and benzyl ester groups enhance bioactivity | Strong antioxidant, neuroprotective, antimicrobial |

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Neuroprotection : A study demonstrated that derivatives could reduce neuronal apoptosis in vitro, suggesting protective mechanisms against excitotoxicity.

- Antioxidant Activity : In vivo models showed significant reductions in oxidative stress markers upon administration of similar compounds, indicating potential for therapeutic use in oxidative stress-related conditions.

- Antimicrobial Testing : Preliminary assays indicated effectiveness against specific bacterial strains, warranting further investigation into its mechanism of action and efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.